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Compound of Interest

Compound Name: 4-Nitrophenylboronic acid

Cat. No.: B129752 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-nitrophenylboronic acid and its

derivatives with varying electronic properties: 4-aminophenylboronic acid, 4-

methoxyphenylboronic acid, and 4-chlorophenylboronic acid. The inclusion of electron-donating

(-NH₂, -OCH₃) and electron-withdrawing (-Cl) groups, in addition to the strongly electron-

withdrawing nitro group (-NO₂), allows for a systematic evaluation of their influence on the

spectroscopic properties of the phenylboronic acid core. This information is crucial for the

development of novel sensors, cross-coupling reagents, and therapeutic agents.

Quantitative Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-nitrophenylboronic acid and

its derivatives.

Table 1: UV-Vis Spectroscopic Data
Compound λmax (nm) Solvent

4-Nitrophenylboronic acid ~274 Methanol

4-Aminophenylboronic acid ~285 Not Specified

4-Methoxyphenylboronic acid ~228, ~275 Not Specified

4-Chlorophenylboronic acid Not Specified Not Specified
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Note: UV-Vis absorption maxima can be solvent and pH-dependent. Data presented is based

on available literature and may vary under different experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data (Characteristic
Peaks in cm⁻¹)

Functional
Group

4-
Nitrophenylbor
onic acid

4-
Aminophenylb
oronic acid

4-
Methoxypheny
lboronic acid

4-
Chlorophenylb
oronic acid

O-H stretch

(B(OH)₂)

3300-3500

(broad)

3300-3500

(broad)

3300-3500

(broad)

3300-3500

(broad)

N-H stretch (-

NH₂)
N/A ~3370, ~3460 N/A N/A

C-H stretch

(aromatic)
~3000-3100 ~3000-3100 ~3000-3100 ~3000-3100

C=C stretch

(aromatic)
~1600, ~1485 ~1600, ~1510 ~1600, ~1515 ~1590, ~1480

N-O stretch (-

NO₂)

~1520 (asym),

~1345 (sym)
N/A N/A N/A

B-O stretch ~1350 ~1350 ~1350 ~1350

C-O stretch (-

OCH₃)
N/A N/A ~1250 N/A

B-C stretch ~1080 ~1080 ~1080 ~1080

C-Cl stretch N/A N/A N/A ~1010

Table 3: ¹H NMR Spectroscopic Data (δ in ppm)
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Compound
Ar-H (ortho to
B)

Ar-H (meta to
B)

Other Solvent

4-

Nitrophenylboron

ic acid

~8.19 (d) ~7.90 (d) - Methanol-d₄

4-

Aminophenylbor

onic acid

~7.5 (d) ~6.6 (d) ~5.0 (br s, NH₂) DMSO-d₆

4-

Methoxyphenylb

oronic acid

~7.7 (d) ~6.9 (d) ~3.8 (s, OCH₃) DMSO-d₆

4-

Chlorophenylbor

onic acid

~7.8 (d) ~7.4 (d) - DMSO-d₆

Note: Chemical shifts are reported relative to TMS (δ = 0 ppm). Coupling constants (J) are

typically in the range of 7-9 Hz for ortho-coupling in these systems. 'd' denotes a doublet and 's'

a singlet.

Table 4: ¹³C NMR Spectroscopic Data (δ in ppm)
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Compound C-B
C-
NO₂/NH₂/O
CH₃/Cl

Other
Aromatic C

Other Solvent

4-

Nitrophenylbo

ronic acid

Not readily

observed
~149 ~136, ~122 - Not Specified

4-

Aminophenyl

boronic acid

Not readily

observed
~150 ~136, ~113 - Not Specified

4-

Methoxyphen

ylboronic acid

Not readily

observed
~162 ~136, ~113 ~55 (OCH₃) Not Specified

4-

Chlorophenyl

boronic acid

Not readily

observed
~137 ~136, ~128 - Not Specified

Note: The carbon atom attached to boron often shows a broad signal or is not observed due to

quadrupolar relaxation of the boron nucleus.

Table 5: ¹¹B NMR Spectroscopic Data (δ in ppm)
Compound Chemical Shift (δ)

4-Nitrophenylboronic acid ~28-30

4-Aminophenylboronic acid ~28-30

4-Methoxyphenylboronic acid ~28-30

4-Chlorophenylboronic acid ~28-30

Note: ¹¹B NMR chemical shifts for arylboronic acids typically appear in a narrow range and are

reported relative to BF₃·OEt₂ (δ = 0 ppm). The values can be influenced by solvent and pH.

Table 6: Mass Spectrometry Data (Monoisotopic Mass)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Molecular Formula Monoisotopic Mass (Da)

4-Nitrophenylboronic acid C₆H₆BNO₄ 167.0390

4-Aminophenylboronic acid C₆H₈BNO₂ 137.0648

4-Methoxyphenylboronic acid C₇H₉BO₃ 152.0645

4-Chlorophenylboronic acid C₆H₆BClO₂ 156.0149

Note: Mass spectrometry of boronic acids can be complex due to the formation of anhydrides

(boroxines) and adducts with solvents or matrices.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a stock solution of the boronic acid derivative in a UV-grade

solvent (e.g., methanol, ethanol, or water) at a concentration of approximately 1 mg/mL.

From the stock solution, prepare a dilute solution (e.g., 10-50 µM) in the same solvent.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Blanking: Fill a quartz cuvette with the pure solvent to be used for the sample and use it as a

blank to zero the instrument.

Measurement: Record the absorption spectrum of the sample solution from 200 to 400 nm.

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Solid): For solid samples, the Attenuated Total Reflectance (ATR) or

KBr pellet method can be used.

ATR: Place a small amount of the powdered sample directly onto the ATR crystal. Ensure

good contact between the sample and the crystal by applying pressure.
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KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg

of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin,

transparent pellet using a hydraulic press.

Background Spectrum: Record a background spectrum of the empty sample compartment

(for KBr pellet) or the clean ATR crystal.

Sample Spectrum: Place the sample in the IR beam path and record the spectrum.

Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid derivative in a

suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃) in an NMR tube.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR: Acquire the proton NMR spectrum. Use the residual solvent peak as a reference.

¹³C NMR: Acquire the proton-decoupled carbon-13 NMR spectrum.

¹¹B NMR: Acquire the boron-11 NMR spectrum using a boron-free probe or a probe with a

boron background suppression sequence. Use BF₃·OEt₂ as an external reference.

Data Analysis: Determine the chemical shifts (δ), multiplicities, and coupling constants (J) for

¹H NMR. Determine the chemical shifts for ¹³C and ¹¹B NMR.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable

solvent such as methanol or acetonitrile.
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Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

Ionization:

ESI: Infuse the sample solution directly into the ESI source. Both positive and negative ion

modes should be explored.

MALDI: Mix the sample solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic

acid) on a MALDI plate and allow it to dry.

Mass Analysis: Acquire the mass spectrum over an appropriate m/z range.

Data Analysis: Determine the m/z of the molecular ion and any significant fragment ions.

Visualizations
Reaction of 4-Nitrophenylboronic Acid with Hydrogen
Peroxide
The reaction of 4-nitrophenylboronic acid with hydrogen peroxide is a well-established

method for the detection of H₂O₂. This process involves the oxidative cleavage of the carbon-

boron bond to yield 4-nitrophenol, which can be quantified spectrophotometrically.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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